3-Ethyl-L-aspartic acid

Beschreibung

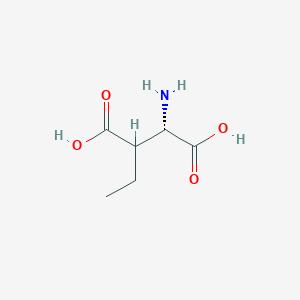

3-Ethyl-L-aspartic acid is a derivative of L-aspartic acid, a non-essential amino acid critical in the urea cycle and protein biosynthesis. The ethyl group in this compound is typically introduced at the β-carbon position (carbon-3) of the aspartic acid backbone, altering its physicochemical and biological properties. For example, compound 6 was synthesized via reductive amination using ethanolamine and ammonium carbamate, yielding a 66% efficiency with a melting point of 182.4–184.9°C .

Eigenschaften

CAS-Nummer |

15383-88-7 |

|---|---|

Molekularformel |

C6H11NO4 |

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

(2S)-2-amino-3-ethylbutanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI-Schlüssel |

LPUFQUFGRYFZKK-BKLSDQPFSA-N |

SMILES |

CCC(C(C(=O)O)N)C(=O)O |

Isomerische SMILES |

CCC([C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

CCC(C(C(=O)O)N)C(=O)O |

Synonyme |

Aspartic acid, 3-ethyl- |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Neurotransmitter Research

3-Ethyl-L-aspartic acid is structurally similar to L-aspartic acid, which functions as a neurotransmitter in the central nervous system. Research has indicated that derivatives like 3-Et-L-Asp can modulate neurotransmitter activity and may be useful in studying synaptic transmission and neuropharmacology. For instance, studies have shown that modifications to the aspartic acid structure can influence receptor binding and signaling pathways, providing insights into neurological disorders .

Enzyme Inhibition Studies

3-Et-L-Asp has been utilized as a substrate or inhibitor in enzyme assays. Its unique structure allows researchers to investigate the specificity and kinetics of various enzymes, particularly those involved in amino acid metabolism. For example, studies have demonstrated that 3-Et-L-Asp can inhibit certain aspartate-specific enzymes, providing a tool for understanding metabolic pathways and developing potential therapeutic agents .

Pharmaceutical Applications

Drug Development

The pharmacological potential of 3-Et-L-Asp is being explored in drug development, especially in creating compounds that target specific receptors or pathways associated with diseases such as Alzheimer's and Parkinson's. Its ability to mimic natural substrates makes it a candidate for designing prodrugs or targeted therapies aimed at enhancing bioavailability and efficacy .

Controlled Release Systems

Recent innovations have incorporated 3-Et-L-Asp into controlled release drug delivery systems. By conjugating this compound with polymers or other drug molecules, researchers have achieved improved solubility and sustained release profiles. Such systems are particularly beneficial for drugs with poor water solubility or those requiring precise dosing regimens .

Material Science Applications

Biopolymer Synthesis

In material science, 3-Et-L-Asp has been explored for synthesizing biopolymers and biodegradable materials. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biocompatibility. Research indicates that polymers modified with amino acids like 3-Et-L-Asp exhibit improved strength and flexibility, making them suitable for medical applications such as scaffolds for tissue engineering .

Nanoparticle Functionalization

The functionalization of nanoparticles with 3-Et-L-Asp has opened new avenues in nanotechnology. By attaching this compound to nanoparticle surfaces, researchers can enhance targeting capabilities for drug delivery systems or improve the stability of nanoparticles in biological environments. Studies have shown that aspartic acid derivatives can facilitate better interaction with biological molecules, leading to increased efficacy in targeted therapies .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Aspartic Acid Derivatives

The following table compares 3-ethyl-L-aspartic acid (inferred from structural analogs) with other aspartic acid derivatives in terms of synthesis, properties, and applications:

<sup>†</sup> Structural analog: (S)-3-amino-4-((2-hydroxyethyl)amino)-4-oxobutanoic acid (compound 6 in ).

Key Structural and Functional Differences:

N-Acetyl-L-aspartic acid and N-(phenethyl)-L-aspartic acid feature substitutions at the amino group, altering receptor binding and enzymatic degradation .

Therapeutic Potential: 3-Ethyl derivatives show promise in anti-fibrotic research, while N-acetyl-L-aspartic acid is critical in neurochemistry . Aspartame’s applications are purely industrial (food additive), contrasting with the pharmacological focus of other derivatives .

Synthesis Complexity :

- Ethyl-substituted derivatives require multi-step reactions (e.g., reductive amination), whereas dipeptides like L-alanyl-L-aspartic acid are synthesized using standard peptide coupling methods .

Research Findings and Challenges

- Analytical Validation : High-performance liquid chromatography (HPLC) methods validated for ascorbic acid derivatives (e.g., 3-O-ethyl-L-ascorbic acid) could be adapted for aspartic acid analogs to ensure purity and stability .

- Limitations : Direct data on this compound are scarce; most inferences derive from structurally related compounds. Further crystallographic studies (as in ) are needed to confirm its conformation and reactivity.

Q & A

Q. What established synthetic routes are available for 3-Ethyl-L-aspartic acid, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves protecting the amino and carboxyl groups of L-aspartic acid before introducing the ethyl moiety via alkylation. For example, carbodiimide-based coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide) can facilitate selective modification . Purification steps should include recrystallization or preparative HPLC using reversed-phase C18 columns. Purity optimization requires rigorous monitoring via ¹H NMR (400 MHz, D₂O) to confirm the absence of unreacted intermediates and byproducts. Yield and purity trade-offs should be evaluated using mass spectrometry (ESI-MS) for molecular validation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- ¹H/¹³C NMR : Resolve ethyl group integration (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and confirm stereochemical retention .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <2 ppm mass error.

- Ion-Exchange Chromatography : Assess purity (>98%) under acidic mobile phases (0.1% TFA in H₂O) .

Cross-validation with FT-IR (carboxylate stretches at ~1600 cm⁻¹) ensures functional group integrity .

Q. How can researchers validate the enzymatic activity of this compound in biochemical assays?

- Methodological Answer : Use standardized kinetic assays with purified enzymes (e.g., aspartate transaminase) under controlled pH (7.4) and temperature (37°C). Monitor substrate depletion via UV-Vis spectroscopy (λ = 340 nm for NADH cofactor oxidation). Include negative controls (unmodified L-aspartic acid) and triplicate trials to minimize batch variability. Data normalization to protein concentration (Bradford assay) is critical .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N isotopes at the ethyl or carboxyl groups to track metabolic flux via LC-MS/MS .

- Cell Culture Models : Use knockout cell lines (e.g., CRISPR-Cas9-modified HEK293) to isolate the compound’s effects from endogenous aspartate .

- Dose-Response Curves : Establish EC₅₀ values using nonlinear regression (GraphPad Prism) to quantify pathway modulation efficacy .

Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can contradictions in reported kinetic parameters (e.g., Km, Vmax) for this compound be resolved?

- Methodological Answer :

- Meta-Analysis : Systematically review literature for assay conditions (pH, temperature, enzyme sources) using tools like PRISMA guidelines .

- Standardized Buffers : Replicate assays in Tris-HCl (50 mM, pH 7.8) with 1 mM DTT to stabilize sulfhydryl-dependent enzymes .

- Error Source Identification : Use ANOVA to distinguish inter-lab variability (e.g., spectrophotometer calibration) from intrinsic compound differences .

Q. What strategies mitigate stability issues of this compound in long-term biochemical studies?

- Methodological Answer :

- Lyophilization : Store aliquots at -80°C under argon to prevent oxidation.

- Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV (210 nm) to track decomposition .

- Chelating Agents : Add 0.1 mM EDTA to buffers to inhibit metal-catalyzed hydrolysis .

Q. How can computational modeling enhance the understanding of this compound’s interactions with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein binding over 100 ns trajectories. Parameterize the ethyl group with GAFF2 force fields .

- Docking Studies : Autodock Vina or Schrödinger Glide can predict binding affinities (ΔG) to active sites (e.g., NMDA receptors). Validate with mutagenesis data .

Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves to dose-response data (log[inhibitor] vs. normalized response) using the Hill equation .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% statistical power .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer :

- Quality Control (QC) Protocols : Implement in-process checks (TLC, mid-IR) during synthesis.

- Certified Reference Materials : Cross-calibrate batches against NIST-traceable standards .

- Inter-Lab Collaboration : Share samples for round-robin testing to validate consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.